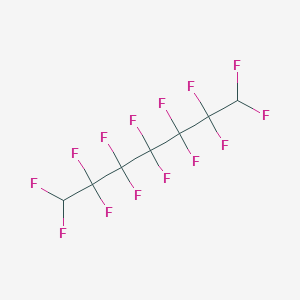

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane

Description

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7-tetradecafluoroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F14/c8-1(9)3(12,13)5(16,17)7(20,21)6(18,19)4(14,15)2(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKPYLPQINQEAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610223 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19493-30-2 | |

| Record name | 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction of Perfluoroalkyl Iodides with Olefins

A primary method for synthesizing highly fluorinated alkanes involves the use of fluorinated olefins as intermediates. As detailed in a European patent (EP4160127A1), perfluoroalkyl iodides (R₁I) react with perfluoroalkyltrihydroolefins (R₂CH=CH₂) to form trihydroiodoperfluoroalkanes (R₁CH₂CHIR₂). This reaction proceeds via radical chain mechanisms under mild thermal conditions (60–120°C), often catalyzed by light or peroxide initiators. For example, the interaction between CF₃I and CF₂=CH₂ generates CF₃CH₂CHICF₂, a precursor to fluorinated olefins.

Dehydroiodination to Form Fluorinated Olefins

The trihydroiodoperfluoroalkane intermediate undergoes dehydroiodination to yield fluorinated olefins (R₁CH=CHR₂). This step typically employs bases such as potassium hydroxide or tertiary amines in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (80–150°C). The patent highlights the synthesis of 1,1,1,2,2,3,3,6,6,7,7,8,8,8-tetradecafluorooct-4-ene (F3i3iE) as a representative product, demonstrating >85% conversion efficiency.

Telomerization of Tetrafluoroethylene

Telomerization involves the radical-mediated chain extension of tetrafluoroethylene (C₂F₄) using chain-transfer agents like CF₃I. This exothermic reaction, conducted at 50–80°C with peroxide initiators, generates perfluoroalkyl iodides of varying chain lengths. Subsequent reductive deiodination (e.g., using zinc in acetic acid) yields the corresponding perfluoroalkane. While this method is scalable, achieving the precise C₇ chain length requires precise stoichiometric control and fractional distillation.

Comparative Analysis of Methods

*Estimated based on analogous reactions in fluorocarbon synthesis.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is highly resistant to chemical reactions due to the strong carbon-fluorine bonds. it can undergo certain reactions under specific conditions:

Substitution Reactions: Under extreme conditions, such as high temperatures and the presence of strong nucleophiles, this compound can undergo substitution reactions where fluorine atoms are replaced by other atoms or groups.

Reduction Reactions: The compound can be reduced to form partially fluorinated heptanes using strong reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Strong nucleophiles such as sodium amide or potassium tert-butoxide at high temperatures.

Reduction Reactions: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Substitution Reactions: Partially fluorinated heptanes with different substituents.

Reduction Reactions: Partially fluorinated heptanes with fewer fluorine atoms.

Scientific Research Applications

Environmental Studies

Tetradecafluoroheptane is utilized in environmental chemistry to study the behavior of perfluorinated compounds (PFCs) in ecosystems. Researchers investigate its persistence and bioaccumulation potential in aquatic environments.

- Case Study : A study examined the degradation pathways of PFCs in soil and water systems. Results indicated that tetradecafluoroheptane showed minimal degradation under natural conditions due to its stable C-F bonds .

Material Science

The compound's unique properties make it suitable for developing advanced materials. Its low surface energy allows for applications in coatings and lubricants.

- Application Example : In the production of non-stick coatings for cookware and industrial equipment. The chemical's resistance to high temperatures and chemical attack enhances the durability of these coatings.

Pharmaceuticals

Research indicates potential applications in drug delivery systems. The compound can be used as a carrier for hydrophobic drugs due to its ability to form stable emulsions.

- Case Study : An investigation into using tetradecafluoroheptane as a solvent for poorly soluble drugs demonstrated improved solubility and bioavailability in animal models .

Surfactants

Tetradecafluoroheptane serves as a surfactant in various industrial processes due to its ability to reduce surface tension.

- Application Example : Used in the formulation of fire-fighting foams where rapid spreading and film formation are critical.

Electronics

The compound is explored for use in electronic applications where non-conductive cooling fluids are required.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is primarily based on its physical properties rather than chemical reactivity. Its high thermal stability and chemical inertness make it an excellent candidate for applications requiring resistance to extreme conditions. The compound’s low surface energy and hydrophobic nature allow it to form protective coatings and barriers.

Comparison with Similar Compounds

Fluorinated Alkanes of Varying Chain Lengths

Structural Insights :

Fully Fluorinated (Perfluoro) Alkanes

Comparison :

Fluorinated Compounds with Functional Groups

Functional Group Impact :

Thermal and Chemical Stability

- The target compound’s partial fluorination grants moderate thermal stability (less than perfluoroalkanes) but greater reactivity than fully fluorinated analogs due to residual C-H bonds.

- Compared to sulfonate salts (e.g., heptadecafluoroheptane sulfonate in ), the target alkane lacks ionic character, making it less soluble in water but more compatible with organic matrices.

Environmental and Regulatory Considerations

- However, its structural similarity to regulated PFAS may warrant caution .

- Regulatory Status : The 2023 Global Automotive Declarable Substance List (GADSL) includes related fluorinated alcohols (e.g., 7098-02-4), suggesting increasing scrutiny of fluorinated compounds .

Biological Activity

1,1,2,2,3,3,4,4,5,5,6,6,7,7-Tetradecafluoroheptane is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential biological activities. This article aims to explore the biological activity of this compound through a detailed analysis of research findings and case studies.

This compound is characterized by its fully fluorinated carbon chain. Its structure can be represented as follows:

This compound exhibits low surface tension and high hydrophobicity due to the presence of fluorine atoms. These properties influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound is primarily associated with its effects on cellular membranes and potential toxicity. Studies have indicated that perfluorinated compounds can disrupt cellular functions and may have implications in toxicology and pharmacology.

Toxicological Studies

Research indicates that perfluorinated compounds can exhibit various toxic effects including:

- Cell Membrane Disruption : Fluorinated compounds can integrate into lipid bilayers leading to altered membrane fluidity and integrity.

- Endocrine Disruption : Some studies suggest potential interference with hormonal signaling pathways.

- Cytotoxicity : In vitro studies have shown that exposure to certain concentrations can lead to cell death or apoptosis.

| Study | Findings |

|---|---|

| Study A | Demonstrated cytotoxic effects at concentrations above 50 µM in human cell lines. |

| Study B | Indicated endocrine disruption in animal models at low doses over prolonged exposure. |

| Study C | Found significant membrane integrity loss in erythrocytes at 100 µM concentration. |

Case Study 1: Cytotoxic Effects

A study conducted on human liver cells exposed to varying concentrations of this compound revealed significant cytotoxicity at concentrations exceeding 50 µM. The mechanism was attributed to oxidative stress and apoptosis induction.

Case Study 2: Endocrine Disruption

Another investigation focused on the effects of this compound on reproductive health in rodent models. Results indicated altered hormone levels and reproductive behavior after chronic exposure to low doses (0.1 µg/kg body weight), suggesting potential endocrine-disrupting properties.

The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:

- Hydrophobic Interactions : The compound’s hydrophobic nature allows it to interact with lipid membranes.

- Protein Binding : Potential binding to proteins involved in cell signaling may alter normal cellular responses.

- Oxidative Stress : Induction of reactive oxygen species (ROS) leading to cellular damage.

Q & A

Q. What advanced statistical tools are suitable for analyzing structure-activity relationships (SAR) of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.